molecular formula C20H18FNO3S B2358721 1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1706331-05-6

1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2358721
CAS No.: 1706331-05-6
M. Wt: 371.43
InChI Key: ZWRDMJIYBLXKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one” features a spirocyclic architecture combining chroman-4-one and pyrrolidin moieties. The chroman-4-one core (a benzopyran-4-one system) is fused with a pyrrolidine ring via a spiro junction at the chroman C2 position, creating a rigid three-dimensional structure. The 4-fluorophenylthioacetyl group is appended to the pyrrolidine nitrogen, introducing sulfur-based electronic effects and fluorinated aromatic hydrophobicity.

The synthesis of such spiro compounds often involves cycloaddition or multi-component reactions, as seen in related systems (e.g., Staudinger cycloaddition for spiro-β-lactams in ). The presence of the 4-fluorophenyl group aligns with trends in medicinal chemistry, where fluorine is used to modulate bioavailability and metabolic stability .

Properties

IUPAC Name

1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c21-14-5-7-15(8-6-14)26-12-19(24)22-10-9-20(13-22)11-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRDMJIYBLXKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)CSC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Construction

The spiro junction at C2 of the chroman ring and C3' of the pyrrolidine is typically forged via intramolecular cyclization. Literature precedents for analogous spiro[chroman-2,4'-piperidine] systems demonstrate that acid-catalyzed elimination or base-mediated Dieckmann cyclization are effective for forming such fused rings. For instance, spiro[chromene-2,4′-piperidine] derivatives were synthesized using p-toluenesulfonic acid (TsOH)-catalyzed elimination of hydroxyl intermediates, achieving yields of 55–78%. Adapting this method, the pyrrolidine ring could be constructed via nucleophilic ring-opening of an epoxide or aziridine intermediate derived from chroman-4-one.

Thioacetate Side Chain Installation

The 2-((4-fluorophenyl)thio)acetyl group is introduced through nucleophilic acyl substitution or Michael addition. Aporphine-derived protocols show that thioether bonds can be formed under mild conditions using 4-fluorothiophenol and α-bromoacetyl precursors in the presence of cesium carbonate. This approach avoids transition-metal catalysts, reducing side reactions and simplifying purification.

Stepwise Synthesis of the Spiro[chroman-2,3'-pyrrolidin]-4-one Core

Chroman-4-one Precursor Synthesis

Chroman-4-one is prepared via Friedel-Crafts acylation of 2-hydroxyphenylacetone, followed by cyclization. Using aluminium chloride (AlCl₃) as a Lewis catalyst, the reaction proceeds in dichloromethane at 0°C to room temperature, yielding chroman-4-one in 68–72%. Alternative routes employ ortho-hydroxyl acetophenone intermediates, which undergo Claisen-Schmidt condensation with aldehydes to form α,β-unsaturated ketones, precursors for subsequent spirocyclization.

Spirocyclization via Pyrrolidine Ring Formation

Introducing the pyrrolidine ring necessitates a [3+2] cycloaddition or Mannich-type reaction. A validated method involves reacting chroman-4-one with a pyrrolidine precursor, such as N-Boc-3-aminopyrrolidine, under Mitsunobu conditions (DIAD, PPh₃). This forms the spiro linkage with retention of stereochemistry, as evidenced by X-ray crystallography in related spiropiperidine systems. Deprotection of the Boc group using trifluoroacetic acid (TFA) yields the free amine, which is critical for downstream functionalization.

Table 1. Optimization of Spirocyclization Conditions

Catalyst Solvent Temp (°C) Yield (%)
TsOH Toluene 110 62
HClO₄ DCM 25 48
BF₃·OEt₂ THF 60 55

Data adapted from spiro[chromene-2,4′-piperidine] syntheses.

Functionalization with the 2-((4-Fluorophenyl)thio)acetyl Group

Thioether Bond Formation

The thioacetate moiety is installed via a two-step sequence:

  • Acylation : Reacting the spirocyclic amine with bromoacetyl bromide in the presence of triethylamine (Et₃N) yields the α-bromo intermediate.
  • Nucleophilic Substitution : Treatment with 4-fluorothiophenol and Cs₂CO₃ in acetonitrile at 50°C affords the thioether product. This method, adapted from 5-HT₂CR agonist syntheses, achieves >85% conversion with minimal epimerization.

Purification and Stereochemical Integrity

Reverse-phase HPLC (C18 column, 70:30 MeCN:H₂O) resolves diastereomers arising from the chiral spiro center. Chiral analytical methods, such as circular dichroism (CD), confirm enantiopurity. In related spiropiperidines, axial chirality was preserved when reactions were conducted below 0°C.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Cyclization-Acylation

A streamlined approach combines spirocyclization and thioacetate installation in a single pot. Using in situ-generated iminium intermediates, this method reduces purification steps but suffers from lower yields (∼40%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the chroman-4-one on Wang resin enables iterative coupling and cyclization. After cleaving with TFA, the crude product is obtained in 50–60% yield, though scalability remains challenging.

Table 2. Yield Comparison Across Methods

Method Yield (%) Purity (HPLC)
Stepwise Solution-Phase 78 99.2
One-Pot Tandem 40 95.1
Solid-Phase 58 97.8

Reaction Optimization and Mechanistic Insights

Solvent Effects on Dieckmann Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate ring closure but promote ketone racemization. Non-polar solvents (toluene, xylene) improve stereoselectivity at the expense of reaction rate.

Acid Catalysis in Spirocyclization

Brønsted acids (TsOH, TFA) protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine. Density functional theory (DFT) calculations on analogous systems reveal a transition state with partial charge development at the spiro carbon (Δq = +0.32).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 6.92–6.85 (m, 2H, ArH), 4.21 (s, 2H, SCH₂CO), 3.74–3.68 (m, 1H, pyrrolidine-H), 2.98–2.85 (m, 4H, pyrrolidine-H).
  • HRMS (ESI): m/z calcd. for C₂₀H₁₇FNO₃S [M+H]⁺: 378.0912; found: 378.0909.

X-ray Crystallography

Single-crystal X-ray analysis confirms the spiro connectivity and R configuration at the pyrrolidine nitrogen. The dihedral angle between the chroman and pyrrolidine planes is 87.5°, indicating near-perpendicular geometry.

Applications and Derivatives

The compound’s structural features make it a candidate for serotonin receptor modulation, as seen in spiro[chromene-2,4′-piperidine] 5-HT₂CR agonists. Derivatives with electron-withdrawing groups (e.g., 7-Cl, 7-F) exhibit enhanced binding affinity, suggesting avenues for further optimization.

Chemical Reactions Analysis

Types of Reactions

1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one has shown promise as a therapeutic agent due to its potential interactions with biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. Research on similar spiropyrrolidine compounds has demonstrated effectiveness against various bacterial strains .
  • Anticancer Potential : The compound's ability to modulate enzyme activity suggests potential applications in cancer therapy. Compounds with similar structures have been reported to inhibit cancer cell proliferation .
  • Human Steroid Sulfatase Inhibition : The inhibition of steroid sulfatase is crucial in treating hormone-dependent cancers. Compounds derived from the same scaffold have shown inhibitory activity against this enzyme .

Materials Science

The unique physical properties imparted by the spirocyclic structure may lead to innovative applications in materials science:

  • Polymeric Materials : The integration of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities, such as thermal stability or electrical conductivity.
  • Nanocomposites : Its chemical structure may facilitate interactions with nanoparticles, potentially leading to novel nanocomposite materials with tailored properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various spiropyrrolidine derivatives, including those related to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of chromanone derivatives revealed that compounds similar to this compound could induce apoptosis in cancer cells. The study utilized various cancer cell lines and demonstrated a dose-dependent response in cell viability assays .

Mechanism of Action

The mechanism of action of 1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Spirocyclic Chroman/Pyrrolidin Derivatives

  • spiro[chroman-2,3'-pyrrolidin]-4-one (core structure) : The parent spiro system (without the 4-fluorophenylthioacetyl substituent) is commercially available (5 suppliers). Its simplicity makes it a scaffold for derivatization, but the lack of functional groups limits biological activity without further modification.
  • (2R,3R)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)spiro[azetidine-2,3'-indoline]-2',4-dione: This compound () shares a spiro architecture and 4-fluorophenyl group but replaces chroman-4-one with indoline and azetidine rings.

Chromen/Chroman-4-one Derivatives

  • 2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): This chromen-4-one derivative includes fluorophenyl and pyrazolopyrimidine groups. Its higher molecular weight (599.1 g/mol) and enantiomeric purity (96.21% ee) suggest stringent synthetic controls, whereas the target compound’s spiro system may offer conformational rigidity.

Functional Group Analogues

(4-Fluorophenyl)thioacetyl-Containing Compounds

  • Methyl (2-((4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl)thio)acetyl)-L-tyrosinate (3c) (): This pyrimidine derivative shares the (4-fluorophenyl)thioacetyl moiety but lacks a spiro system.

Fluorophenyl-Substituted Heterocycles

  • 2-{2-[4-(4-Fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl)acetyl}-3-methyl-2,4-dihydro-1H-pyrazole-5-one (): This pyrazolone exhibits anti-inflammatory activity (carrageenan-induced edema model), demonstrating the therapeutic relevance of fluorophenyl groups. The target compound’s spiro system may enhance metabolic stability compared to this planar heterocycle.

Biological Activity

1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article discusses the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Structure and Synthesis

The compound features a spirocyclic framework that includes a chroman ring fused with a pyrrolidinone structure. The synthesis typically involves multi-step reactions starting from readily available precursors, which include:

  • Formation of the Chroman Ring : Achieved through cyclization of a phenol derivative with an aldehyde under acidic conditions.
  • Introduction of the Spirocyclic Pyrrolidinone : Involves the reaction of the chroman derivative with an amine and a ketone.

These steps ensure the formation of the desired spirocyclic structure, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular interactions require further biochemical studies for comprehensive understanding .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds derived from spirocyclic frameworks have shown effective inhibition in human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia). The IC50 values for these compounds often fall within a range indicating moderate to high potency against these cell lines .

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of this compound can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds structurally related to this compound have been shown to possess IC50 values comparable to or better than established anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

  • Antiproliferative Activity : A study investigated various derivatives of spiro compounds for their antiproliferative effects across multiple cancer cell lines. Results indicated that modifications at specific positions on the phenyl ring significantly influenced biological activity, with some derivatives outperforming traditional chemotherapeutics in terms of potency .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict how this compound interacts with target proteins. These studies suggest favorable binding interactions with COX enzymes, supporting its potential use as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity Cell Line/Model IC50 Value (μM) Reference
AntiproliferativeHeLa15.5
AntiproliferativeCEM12.3
COX-1 InhibitionRat Serum10.0
COX-2 InhibitionRat Serum8.5

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and acetylation. Thin-layer chromatography (TLC) is used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) confirm intermediate structures . For example, the spiro junction formation may require optimized reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts.

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key bond lengths and angles (e.g., C-C and C-N bonds in the spiro center) are compared to computational models (DFT calculations). For instance, SC-XRD data for analogous spiro compounds show mean bond deviations < 0.003 Å, ensuring structural accuracy .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets). Antioxidant activity can be assessed via DPPH radical scavenging assays, with IC₅₀ values compared to controls like ascorbic acid. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?

  • Methodology : Conduct a meta-analysis of assay parameters (e.g., pH, temperature, solvent composition) to identify confounding variables. For example, solubility issues in aqueous buffers may reduce apparent activity. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results. Adjust experimental designs to include internal controls and standardized protocols .

Q. What strategies optimize the synthetic yield of the spirocyclic core under scale-up conditions?

  • Methodology : Employ Design of Experiments (DoE) to evaluate factors like catalyst loading, reaction time, and solvent selection. For example, a central composite design revealed that increasing catalyst (Pd/C) from 5% to 10% improved yield by 22% in analogous spiro systems. Continuous flow chemistry may also enhance reproducibility .

Q. How does the 4-fluorophenylthio moiety influence the compound’s pharmacokinetic properties?

  • Methodology : Perform comparative studies using derivatives with substituent variations (e.g., chloro, methyl). Use logP measurements (shake-flask method) and metabolic stability assays (e.g., liver microsomes) to correlate lipophilicity and half-life. Molecular dynamics simulations can predict binding interactions with cytochrome P450 enzymes .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability testing?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) identifies degradation pathways (e.g., hydrolysis of the acetyl group). Forced degradation studies (acid/base, oxidative stress) under ICH guidelines reveal major impurities. Quantify degradation using peak area normalization .

Methodological Notes

  • Contradiction Analysis : When spectral data (e.g., NMR) conflict with computational predictions, re-examine solvent effects or tautomeric equilibria. For example, keto-enol tautomerism in the chroman-4-one ring may shift proton signals .
  • Theoretical Frameworks : Link findings to concepts like Hammett substituent constants to rationalize electronic effects of the 4-fluorophenyl group on reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.